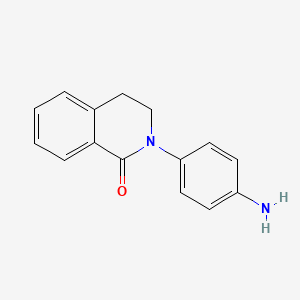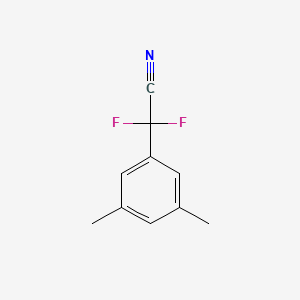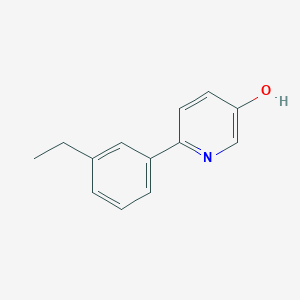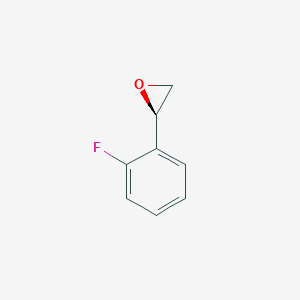
(2S)-2-(2-Fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2-Fluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a fluorine atom on the phenyl ring and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Fluorophenyl)oxirane can be achieved through the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. This method involves the use of dimethyloxosulfonium methylide and a heterobimetallic La-Li 3-BINOL complex (LLB) as the catalyst. The reaction proceeds smoothly at room temperature in the presence of achiral phosphine oxide additives, yielding the desired epoxide with high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes may utilize similar catalytic systems as those used in laboratory synthesis but are optimized for higher throughput and efficiency. The choice of reagents and conditions is tailored to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-Fluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of diols or other oxygenated products.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2S)-2-(2-Fluorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Fluorophenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Fluorophenyl)oxirane: The enantiomer of (2S)-2-(2-Fluorophenyl)oxirane with similar chemical properties but different biological activity.
2-(4-Fluorophenyl)oxirane: A regioisomer with the fluorine atom on the para position of the phenyl ring.
2-(3-Fluorophenyl)oxirane: A regioisomer with the fluorine atom on the meta position of the phenyl ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the position of the fluorine atom on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for asymmetric synthesis and as a precursor for the development of chiral drugs and other bioactive compounds .
Properties
IUPAC Name |
(2S)-2-(2-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPBMJZGHIBDAM-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74248-65-0 |
Source


|
| Record name | (2R)-2-(2-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
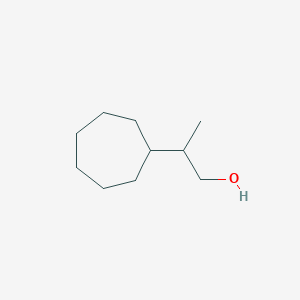
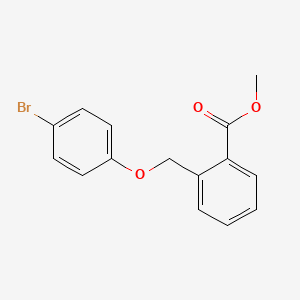
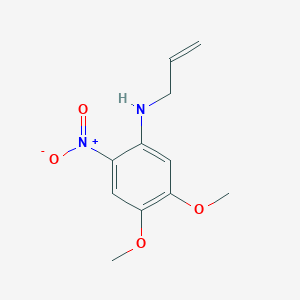
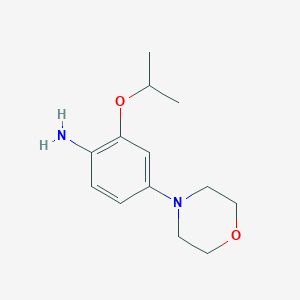
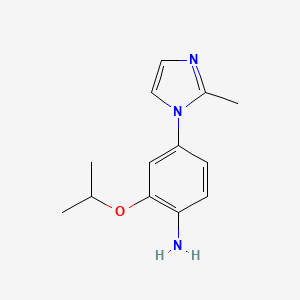
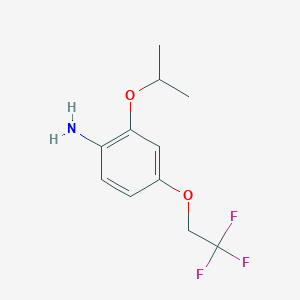
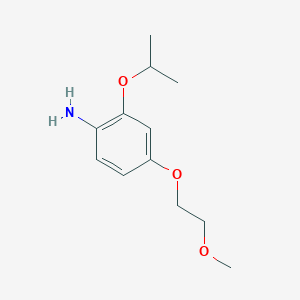
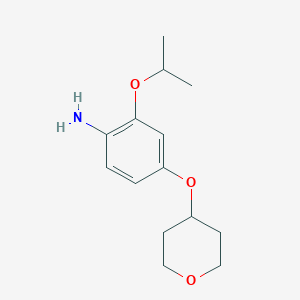
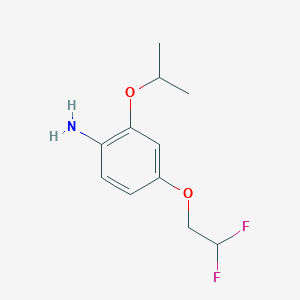

![N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)
